molecular formula C13H8N4O3 B14638477 Methanone, (2-azido-5-nitrophenyl)phenyl- CAS No. 53879-06-4

Methanone, (2-azido-5-nitrophenyl)phenyl-

Cat. No.: B14638477
CAS No.: 53879-06-4
M. Wt: 268.23 g/mol
InChI Key: XOPKPTUJXKKVKA-UHFFFAOYSA-N
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Description

Methanone, (2-azido-5-nitrophenyl)phenyl- is an organic compound with the molecular formula C₁₃H₈N₄O₃ It is characterized by the presence of both azido and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-azido-5-nitrophenyl)phenyl- typically involves the introduction of azido and nitro groups onto a phenylmethanone backbone. One common method involves the nitration of phenylmethanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of these functional groups.

Industrial Production Methods

Industrial production of Methanone, (2-azido-5-nitrophenyl)phenyl- may involve large-scale nitration and azidation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-azido-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The azido group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium azide and various nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives.

    Reduction: Amino derivatives are commonly formed.

    Substitution: Various substituted phenylmethanone derivatives can be synthesized.

Scientific Research Applications

Methanone, (2-azido-5-nitrophenyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique functional groups.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methanone, (2-azido-5-nitrophenyl)phenyl- involves its ability to undergo various chemical transformations. The azido group can form reactive intermediates, such as nitrenes, upon exposure to UV light, which can then react with other molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2-amino-5-nitrophenyl)phenyl-: Similar structure but with an amino group instead of an azido group.

    Methanone, (2-nitrophenyl)phenyl-: Lacks the azido group, only has the nitro group.

Uniqueness

Methanone, (2-azido-5-nitrophenyl)phenyl- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

53879-06-4

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

(2-azido-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8N4O3/c14-16-15-12-7-6-10(17(19)20)8-11(12)13(18)9-4-2-1-3-5-9/h1-8H

InChI Key

XOPKPTUJXKKVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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